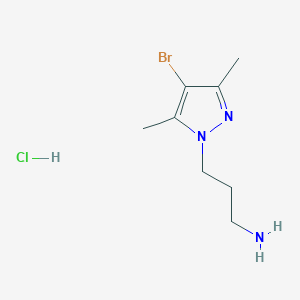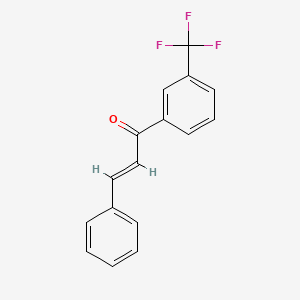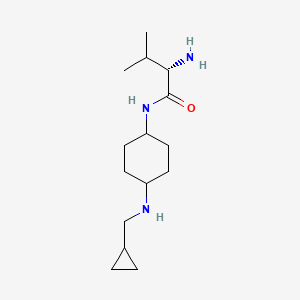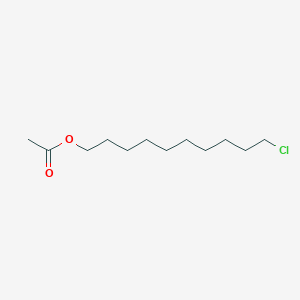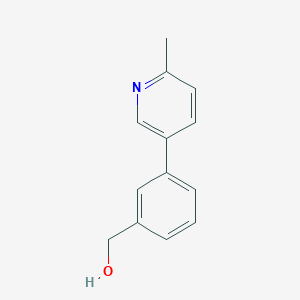
(3-(6-Methylpyridin-3-yl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(6-Methylpyridin-3-yl)phenyl)methanol is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.24842 g/mol . It is also known by its synonym, 3-(6-Methyl-3-pyridinyl)benzenemethanol . This compound features a phenyl group substituted with a methanol group and a methylpyridinyl group, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-Methylpyridin-3-yl)phenyl)methanol typically involves the reaction of 3-(6-methylpyridin-3-yl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol . The reaction conditions usually include stirring the mixture at room temperature for several hours until the reduction is complete.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reduction reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3-(6-Methylpyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(6-Methylpyridin-3-yl)benzaldehyde or 3-(6-Methylpyridin-3-yl)benzoic acid.
Reduction: 3-(6-Methylpyridin-3-yl)phenylmethane.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学研究应用
(3-(6-Methylpyridin-3-yl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-(6-Methylpyridin-3-yl)phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the pyridinyl and phenyl groups allows for potential binding to active sites of enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
(3-Methylpyridin-4-yl)(phenyl)methanol: Similar structure but with the methyl group on the 4-position of the pyridine ring.
(3-(6-Methylpyridin-2-yl)phenyl)methanol: Similar structure but with the methyl group on the 2-position of the pyridine ring.
Uniqueness
(3-(6-Methylpyridin-3-yl)phenyl)methanol is unique due to the specific positioning of the methyl group on the 3-position of the pyridine ring, which can influence its chemical reactivity and biological activity differently compared to its isomers.
属性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
[3-(6-methylpyridin-3-yl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO/c1-10-5-6-13(8-14-10)12-4-2-3-11(7-12)9-15/h2-8,15H,9H2,1H3 |
InChI 键 |
JXRRFGXAFZBQCH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)C2=CC=CC(=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11751773.png)
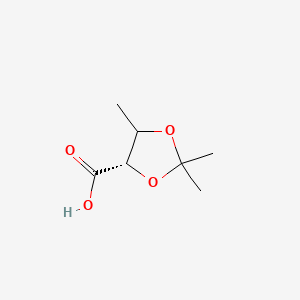
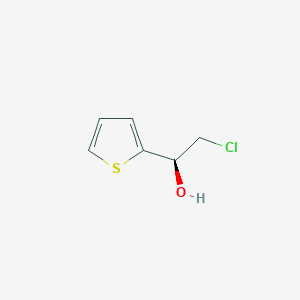

![(1S,2S,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11751796.png)
![Ethyl 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B11751799.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11751800.png)

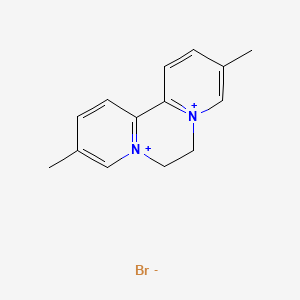
![(1R)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B11751816.png)
